molecular formula C20H15FN4O B12160469 7-[(4-Fluorophenyl)(pyrimidin-2-ylamino)methyl]quinolin-8-ol CAS No. 308294-73-7

7-[(4-Fluorophenyl)(pyrimidin-2-ylamino)methyl]quinolin-8-ol

Cat. No.: B12160469
CAS No.: 308294-73-7
M. Wt: 346.4 g/mol
InChI Key: LYEBONJOTDUHOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinol, 7-[(4-fluorophenyl)(2-pyrimidinylamino)methyl]- typically involves the reaction of 8-hydroxyquinoline with 4-fluorobenzaldehyde and 2-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of yield, reaction time, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Quinolinol, 7-[(4-fluorophenyl)(2-pyrimidinylamino)methyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

8-Quinolinol, 7-[(4-fluorophenyl)(2-pyrimidinylamino)methyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial and anticancer properties.

    Medicine: This compound is being explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Quinolinol, 7-[(4-fluorophenyl)(2-pyrimidinylamino)methyl]- involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of bacterial DNA gyrase, leading to the disruption of DNA replication and cell death. Additionally, it can bind to certain receptors in cancer cells, inhibiting their growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4-Fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol
  • 7-{(2-Fluorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol

Uniqueness

Compared to similar compounds, 8-Quinolinol, 7-[(4-fluorophenyl)(2-pyrimidinylamino)methyl]- exhibits unique properties due to the presence of the pyrimidinylamino group, which enhances its biological activity and specificity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

308294-73-7

Molecular Formula

C20H15FN4O

Molecular Weight

346.4 g/mol

IUPAC Name

7-[(4-fluorophenyl)-(pyrimidin-2-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C20H15FN4O/c21-15-7-4-14(5-8-15)17(25-20-23-11-2-12-24-20)16-9-6-13-3-1-10-22-18(13)19(16)26/h1-12,17,26H,(H,23,24,25)

InChI Key

LYEBONJOTDUHOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)F)NC4=NC=CC=N4)O)N=C1

Origin of Product

United States

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